molecular formula C16H16FN5O2 B11074555 3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11074555
M. Wt: 329.33 g/mol
InChI Key: GUOPIWBGALRWII-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Imidazole Ring: The imidazole ring can be attached through alkylation reactions involving imidazole derivatives and appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and imidazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide
  • 3-(4-bromophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide
  • 3-(4-methylphenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, biological activity, and overall performance in various applications.

Properties

Molecular Formula

C16H16FN5O2

Molecular Weight

329.33 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[3-(2-methylimidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H16FN5O2/c1-11-18-8-10-22(11)9-2-7-19-15(23)16-20-14(21-24-16)12-3-5-13(17)6-4-12/h3-6,8,10H,2,7,9H2,1H3,(H,19,23)

InChI Key

GUOPIWBGALRWII-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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